molecular formula C8H15BO3 B14087948 (2-(Tetrahydro-2H-pyran-4-yl)cyclopropyl)boronic acid

(2-(Tetrahydro-2H-pyran-4-yl)cyclopropyl)boronic acid

Cat. No.: B14087948
M. Wt: 170.02 g/mol
InChI Key: KTRAAZDQUKSSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Tetrahydro-2H-pyran-4-yl)cyclopropyl)boronic acid is a boronic acid derivative that features a cyclopropyl group attached to a tetrahydro-2H-pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Tetrahydro-2H-pyran-4-yl)cyclopropyl)boronic acid typically involves the formation of the cyclopropyl and tetrahydro-2H-pyran moieties followed by their coupling with a boronic acid group. One common method involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts . Another approach is the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to yield tetrahydropyran derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

(2-(Tetrahydro-2H-pyran-4-yl)cyclopropyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The cyclopropyl and tetrahydro-2H-pyran rings can be reduced under specific conditions.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) in the presence of aryl halides.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Reduced forms of the cyclopropyl and tetrahydro-2H-pyran rings.

    Substitution: Various biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

(2-(Tetrahydro-2H-pyran-4-yl)cyclopropyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Tetrahydro-2H-pyran-4-yl)cyclopropyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H15BO3

Molecular Weight

170.02 g/mol

IUPAC Name

[2-(oxan-4-yl)cyclopropyl]boronic acid

InChI

InChI=1S/C8H15BO3/c10-9(11)8-5-7(8)6-1-3-12-4-2-6/h6-8,10-11H,1-5H2

InChI Key

KTRAAZDQUKSSMY-UHFFFAOYSA-N

Canonical SMILES

B(C1CC1C2CCOCC2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.